molecular formula C5H8O B105750 2-Pentyn-1-ol CAS No. 6261-22-9

2-Pentyn-1-ol

Cat. No. B105750
CAS RN: 6261-22-9
M. Wt: 84.12 g/mol
InChI Key: WLPYSOCRPHTIDZ-UHFFFAOYSA-N
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Description

Chemoenzymatic Synthesis Analysis

The synthesis of (+)-asperpentyn and the enantiomer of the structure assigned to aspergillusol A was achieved using an enzymatically derived cis-1,2-dihydrocatechol as a starting material. The synthesis involved Sonogashira cross-coupling chemistry to install the required enyne side-chain. This method provided a way to determine the gross structure of aspergillusol A, although the absolute stereochemistry remains to be clarified .

Economical Synthesis Analysis

An economical and safe synthetic route for 2-hydroxy-4-pentynoic acid, a precursor for 'clickable' biodegradable polylactide, was developed. This synthesis started from cheap and commercially available diethyl 2-acetamidomalonate and propargyl alcohol, avoiding the use of expensive and unstable starting materials like propargyl bromide. The synthesis involved alkylation, hydrolysis, decarboxylation, diazotization, and hydroxylation, providing a practical approach to the desired product .

Molecular Structure Analysis

Carbohydrate-derived 4-pentyn-1-ols were synthesized from spirocyclic oxirane precursors and reacted with allenylmagnesium bromide. These compounds were then used to form spirocyclic 2-oxacyclohexylidene metal complexes through cycloisomerization at low-valent chromium or tungsten templates . Additionally, normal-coordinate calculations for 2-pentyne and 3-hexyne helped interpret infrared and Raman spectra, revealing that 2-hexyne exists as a mixture of two rotational isomers in liquid and vapor states, with only the coplanar conformer present in the solid state .

Chemical Reactions Analysis

The reactions of Fe3(CO)12 with 2-methyl-3-butyn-1-ol and 3-pentyn-1-ol under basic methanolic conditions led to the formation of binuclear and trinuclear complexes. These complexes featured oxygenated ligands formed by coupling of a formerly coordinated CO with a methoxy group or a deoxygenated alkynic residual .

Physical and Chemical Properties Analysis

The synthesis of polymers from 4-methyl-2-pentyne was achieved using catalytic systems composed of tungsten hexachloride or niobium and tantalum pentachlorides with organometallic cocatalysts. The polymers' structures were analyzed using 13C NMR and IR data, and their solubility in various organic solvents was established, showing a relationship between the polymer structure and its solubility .

Scientific Research Applications

Organometallic Chemistry

2-Pentyn-1-ol has been utilized in organometallic chemistry for the synthesis of carbohydrate-derived 4-pentyn-1-ols from spirocyclic oxirane precursors. These derivatives underwent cycloisomerization at low-valent chromium or tungsten templates to give spirocyclic 2-oxacyclohexylidene metal complexes. This demonstrates the compound's potential in the formation of complex organometallic structures (Weyershausen, Nieger, & Dötz, 2000).

Microwave-Assisted Organic Synthesis

In organic synthesis, 1-alkenyl-4-pentyn-1-ol systems, which can be readily prepared from simple starting materials, serve as precursors for the synthesis of various substituted cyclohept-4-enone derivatives. This process involves a microwave-assisted tandem oxyanionic 5-exo dig cyclization/Claisen rearrangement sequence. Notably, the reactions involving terminally substituted 4-pentyn-1-ols are highly stereoselective (Li, Kyne, & Ovaska, 2007).

Catalysis and Reaction Mechanisms

2-Pentyn-1-ol is involved in intramolecular addition reactions catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands. This process forms 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products. The catalytic reaction is first-order in copper catalyst and zero-order in alkynyl alcohol, indicating its potential in detailed kinetic and mechanistic studies in catalysis (Pouy et al., 2012).

Microwave Spectroscopy

The compound has also been a subject of study in microwave spectroscopy. For instance, the rotational spectrum of 3-pentyn-1-ol was measured using a molecular beam Fourier transform microwave spectrometer. This study was aimed at understanding the molecular structure and dynamics, such as the low barrier to internal rotation of the propynyl methyl group in molecules like 3-pentyn-1-ol (Eibl et al., 2016).

Safety And Hazards

2-Pentyn-1-ol is a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

pent-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-2-3-4-5-6/h6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPYSOCRPHTIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064177
Record name 2-Pentyn-1-ol
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentyn-1-ol

CAS RN

6261-22-9
Record name 2-Pentyn-1-ol
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Record name 2-Pentyn-1-ol
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Record name 2-Pentyn-1-ol
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Record name 2-Pentyn-1-ol
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Record name Pent-2-yn-1-ol
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Record name 2-Pentynol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
JA Marshall, MM Yanik, ND Adams, KC Ellis… - Organic …, 2003 - Wiley Online Library
Abstract (S)‐4‐(Butyldimethylsiloxy)‐2‐pentynal (S)‐Ethyl 2‐(‐tert‐butyldimethoxysiloxy) propanoate Rochelle salt DIBAL‐H (S)‐2‐(tert‐Butyldimethylsiloxy) propanal 1‐Dichloro …
Number of citations: 50 onlinelibrary.wiley.com
SX Xie, J Ogawa, S Shimizu - Bioscience, biotechnology, and …, 1999 - jstage.jst.go.jp
An NAD+-dependent alcohol dehydrogenase was purified to homogeneity from Nocardia fusca AKU 2123. The enzyme catalyzed (S)-specific oxidation of 3-pentyn-2-ol (PYOH), ie, part …
Number of citations: 36 www.jstage.jst.go.jp
DW Lucey, JD Atwood - Organometallics, 2002 - ACS Publications
… was found that 2-pentyn-1-ol does not get hydrated under these conditions. In fact 2-pentyn-1-ol … By addition of 2-pentyn-1-ol to 4 it is not possible to characterize the intermediate being …
Number of citations: 64 pubs.acs.org
L Beneš, K Melánová, V Zima… - European Journal of …, 2001 - Wiley Online Library
… atom (2-butyn-1-ol, 2-pentyn-1-ol and 2-octyn-1-ol) form … to determine the composition for 2-pentyn-1-ol- and 2-octyn-1… at 87−115 C for 2-pentyn-1-ol) were found by XRD measurements …
M Hidefumi, T Akira, O Takayuki - Bioscience, Biotechnology, and …, 1993 - cir.nii.ac.jp
… starting from 1-bromododecane and 2-pentyn-1-ol is described. 2-Pentadecyn-1-ol (4), which was prepared from 1-bromododecane (2) and 2-pentyn-1-ol (3), was converted to epoxy …
Number of citations: 0 cir.nii.ac.jp
JE Byrd - Journal of Molecular Catalysis, 1983 - Elsevier
… The hydration/isomerization of 2-butyn-1,4-diol, 2-pentyn-1-ol and 2-methyl-3-pentyn-2-ol in … , 2-pentyn-1-ol and 3-pentyn-2-ol. For the reactions of 2-butyn-1,4-diol and 2-pentyn-1-ol the …
Number of citations: 2 www.sciencedirect.com
H Makabe, A Tanaka, T Oritani - Bioscience, biotechnology, and …, 1993 - academic.oup.com
… 2-Pentadecyn-1-ol (4), which was prepared from 1-bromododecane (2) and 2-pentyn-1-ol (3), was converted to epoxy alcohol 6 through a two-step reaction sequence, 6 being …
Number of citations: 37 academic.oup.com
K Xu, S Zhao, JK Xu, MW Shan, JL Yu… - Synthetic …, 2017 - Taylor & Francis
… (3Z,9Z,6S,7R)-6,7-epoxy-3,9-octadecadiene (1) and (3Z,9Z,6R,7S)-6,7-epoxy-3,9-octadecadiene (2) have been stereoselectively synthesized in eight steps from 2-pentyn-1-ol with an …
Number of citations: 4 www.tandfonline.com
T Konoike, T Hayashi, Y Araki - Tetrahedron: Asymmetry, 1994 - Elsevier
… -oxirane 12 ((S)-(−)-1-tert-butylallene oxide) was prepared in a moderate yield and in high enantiomeric excess by a three-step conversion starting from 4,4-dimethyl-2-pentyn-1-ol 6. …
Number of citations: 17 www.sciencedirect.com
L Argenti, F Bellina, A Carpita, E Rossi… - Synthetic …, 1994 - Taylor & Francis
(Z)-3-Dodecen-1-ol (4), a candidate trail-following semiochemical for several termite species, was synthetized by (Z)-stereoselective reduction of 3-dodecyn-1-ol (8). (3Z,6Z)-3,6-…
Number of citations: 27 www.tandfonline.com

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